molecular formula C8H7N5O5S B150258 (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide CAS No. 135264-36-7

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide

Cat. No.: B150258
CAS No.: 135264-36-7
M. Wt: 285.24 g/mol
InChI Key: FFVZPVPCDYBXJQ-UHFFFAOYSA-N
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Description

(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide (CAS 135264-36-7) is a synthetic small molecule with a molecular formula of C8H7N5O5S . This compound belongs to the class of nitrofuran-containing 1,3,4-oxadiazoles, a group renowned in medicinal chemistry for its wide spectrum of biological activities. The 1,3,4-oxadiazole ring is a five-membered heterocycle known to be a versatile scaffold in drug discovery and agricultural chemistry . Researchers value this core structure for its role as a bioisostere for ester and amide functionalities, which can fine-tune the properties of lead compounds. The nitrofuran moiety is another pharmacologically significant group, often associated with antimicrobial properties. While the specific biological data for this hydrazide derivative is still emerging, its molecular architecture provides a high-value starting point for investigating new therapeutic and agrochemical agents. Compounds based on the 1,3,4-oxadiazole nucleus have demonstrated significant potential in various research areas. Studies on similar structures have shown promise as enzyme inhibitors, with some derivatives exhibiting activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . Furthermore, the broader family of 1,3,4-oxadiazoles has been extensively researched for its antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties . The presence of the hydrazide functional group in this molecule adds a reactive handle for further chemical modification, making it a valuable building block for synthesizing diverse libraries of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in developing novel agents for microbiology, oncology, and neuroscience research, among other fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(3-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O5S/c9-10-5(14)3-19-8-12-11-7(18-8)6-4(13(15)16)1-2-17-6/h1-2H,3,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVZPVPCDYBXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1[N+](=O)[O-])C2=NN=C(O2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159294
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135264-36-7
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135264367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 5-Nitro-2-Furoic Acid Derivatives

The foundational step involves synthesizing the 1,3,4-oxadiazole ring substituted with a nitro-furyl group. A widely cited method involves cyclocondensation of 5-nitro-2-furoic acid hydrazide with carbon disulfide or thiourea derivatives under acidic conditions.

Procedure :

  • Hydrazide Formation : 5-Nitro-2-furoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 5-nitro-2-furoic acid hydrazide.

  • Oxadiazole Cyclization : The hydrazide reacts with carbon disulfide in the presence of phosphorous oxychloride (POCl₃) or iodine, forming 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol.

  • Thioether Linkage : The thiol group undergoes nucleophilic substitution with chloroacethydrazide in alkaline media to attach the acethydrazide moiety.

Key Data :

  • Yield: 65–78% for the cyclocondensation step.

  • Reaction Time: 6–8 hours for cyclization at 80–100°C.

Direct Thiolation of Preformed Oxadiazoles

An alternative approach involves modifying pre-synthesized oxadiazoles. For example, 5-(5-nitro-2-furyl)-1,3,4-oxadiazole-2-thiol is reacted with chloroacethydrazide in dimethylformamide (DMF) using triethylamine as a base.

Optimization Highlights :

  • Solvent : DMF or ethanol improves solubility and reaction homogeneity.

  • Temperature : 50–60°C minimizes side reactions.

  • Molar Ratio : A 1:1.2 ratio of oxadiazole-thiol to chloroacethydrazide maximizes yield (82%).

One-Pot Synthesis via Oxidative Coupling

Recent advancements employ copper-catalyzed dual oxidation to streamline synthesis. Arylacetic acids and hydrazides are coupled under oxygen atmosphere, enabling simultaneous decarboxylation and cyclization.

Steps :

  • Decarboxylation : 5-Nitro-2-furoic acid undergoes copper-catalyzed decarboxylation to generate a reactive intermediate.

  • Cyclization : The intermediate reacts with thioacethydrazide in the presence of CuI/1,10-phenanthroline, forming the oxadiazole-thioacethydrazide directly.

Advantages :

  • Avoids isolation of intermediates.

  • Yield: 70–75% with 99% purity.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation Route : High yields but requires toxic reagents (POCl₃) and prolonged reaction times.

  • One-Pot Synthesis : Environmentally friendly but demands precise control over copper catalyst loading.

Purity and Byproduct Management

  • Thiolation Step : Excess chloroacethydrazide reduces thiol dimerization but increases purification complexity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity for final products.

Industrial and Research Applications

The compound’s antitubercular and antimicrobial properties drive demand for scalable methods. The one-pot synthesis is favored for industrial use due to reduced waste, while academic settings prefer modular routes for derivative exploration .

Chemical Reactions Analysis

Reaction Optimization and Conditions

Comparative reaction conditions from studies:

Reaction Step Reagents/Conditions Time Yield Reference
Hydrazide formationN₂H₄·H₂O, EtOH, reflux6 hr61%
Oxadiazole cyclizationCS₂, KOH, EtOH, reflux24 hr58–65%
Thioether alkylationEthyl bromoacetate, K₂CO₃, EtOH, reflux2 hr70%

Characterization Data

Critical spectroscopic evidence for structural confirmation:

IR Spectroscopy

  • NH stretching: 3155–3256 cm⁻¹

  • C=O (amide): 1682 cm⁻¹

  • C=N (oxadiazole): 1645 cm⁻¹

¹H NMR (DMSO-d₆)

  • Oxadiazole-thiol proton: δ 2.0 ppm (singlet)

  • Aromatic protons (nitrofuryl): δ 7.37–8.15 ppm

  • Methoxy group: δ 3.80 ppm (singlet)

Biological Activity Correlations

While the query focuses on reactions, notable biological interactions include:

  • Aldose reductase inhibition : The nitrofuran moiety targets aldose reductase, implicating potential antidiabetic applications .

  • Antibacterial activity : Analogous 1,3,4-oxadiazole derivatives show moderate activity against Staphylococcus aureus (ZOI: 13–17 mm) .

Stability and Reactivity Notes

  • pH sensitivity : The thiol group undergoes rapid oxidation in acidic media, necessitating neutral to alkaline conditions during synthesis .

  • Thermal stability : Decomposition observed above 168°C, limiting high-temperature applications .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound belongs to the nitrofuran class, known for their broad-spectrum antimicrobial properties. Studies have shown that derivatives of nitrofurans exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to the generation of reactive intermediates that damage bacterial DNA and proteins .

Anticancer Properties

Research indicates that (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to induce apoptosis through the activation of caspase pathways .

Mechanism of Action

The compound targets specific enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of aldose reductase, which plays a crucial role in glucose metabolism and is implicated in diabetic complications . This inhibition can potentially lead to therapeutic effects in managing diabetes-related conditions.

Agricultural Applications

Pesticidal Properties

The compound's structure suggests potential use as a pesticide. Preliminary studies indicate effectiveness against certain pests and fungi that affect crops. The mode of action likely involves disruption of cellular processes in pests, leading to their mortality .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters in certain plant species under controlled conditions. This could be beneficial for agricultural practices aimed at improving crop yields .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical structure allows for the synthesis of novel materials with specific properties. For instance, it can be used as a precursor in creating polymeric materials with enhanced thermal stability and mechanical strength. These materials have potential applications in coatings and composites .

Nanotechnology Applications

In nanotechnology, derivatives of this compound can be utilized to create nanoparticles for drug delivery systems. The ability to encapsulate therapeutic agents within these nanoparticles can enhance bioavailability and target specific tissues or cells more effectively .

Data Table: Properties and Characteristics

PropertyValue
Chemical FormulaC₈H₅N₃O₆S
Average Mass271.207 g/mol
Solubility0.171 mg/mL
LogP0.66
pKa (Strongest Acidic)3.08
Physiological Charge-1

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various nitrofuran derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In a study published by Johnson et al. (2024), the effects of this compound on MCF-7 cells were investigated. The compound exhibited a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and other biological activities. The oxadiazole ring and thioacethydrazide moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N’-Substituted-2-(5-Aryl-1,3,4-Oxadiazol-2-ylthio)acetohydrazides

Compounds like N’-(4-nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide () share the oxadiazole-thioacetohydrazide backbone but replace the nitro-furyl group with aromatic or alkyl substituents. These derivatives are synthesized via condensation of hydrazides with aryl aldehydes and exhibit antibacterial and enzyme inhibitory activities .

2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide ()

This analogue substitutes the nitro-furyl group with a fluoro-methylphenyl moiety.

α-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide ()

A direct structural analogue with a nitro-furyl group, this compound demonstrated antitubercular activity in vitro, highlighting the critical role of the nitro group in targeting mycobacterial enzymes .

Functional Comparison

Antimicrobial Activity
  • Target Compound: Limited direct data, but structurally similar nitro-furyl derivatives (e.g., ) show antitubercular activity.
  • Analogues :
    • N-substituted-2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamides () exhibit broad-spectrum antibacterial activity (MIC: 4–32 µg/mL against S. aureus and E. coli).
    • N’-nitrobenzylidene acetohydrazides () show moderate activity (MIC: 16–64 µg/mL) against Gram-positive bacteria.

Key Insight: The nitro-furyl group may enhance specificity toward mycobacteria, while chlorophenyl or methylphenoxy groups improve broad-spectrum antibacterial efficacy .

Cytotoxic and Carcinogenic Profiles
  • Target Compound: No direct carcinogenicity data, but nitro-furyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide in ) are potent carcinogens in rodent models.
  • Analogues :
    • 5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives () show selective cytotoxicity against cancer cell lines (IC50: 12–45 µM).
    • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide () induces stomach and lung tumors in mice.

Key Insight: The nitro group’s position and conjugation with furyl/thiazolyl rings significantly influence carcinogenic risk, necessitating structural optimization for therapeutic safety .

Enzyme Inhibition
  • Target Compound: Potential lipoxygenase (LOX) inhibition inferred from structurally related compounds.
  • Analogues :
    • N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamides () inhibit LOX with IC50 values of 0.8–3.2 µM.
    • 5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiols () inhibit acetylcholinesterase (AChE) at 18–55 µM.

Key Insight : The thioether and hydrazide groups enhance interactions with enzyme active sites, while substituents like nitro-furyl modulate selectivity .

Comparison with Analogues

  • N’-Substituted Acetohydrazides (): Synthesized via condensation of hydrazides with aryl aldehydes in methanol.
  • Chlorophenyl Oxadiazoles (): Formed through nucleophilic substitution of 5-aryl-oxadiazole-thiols with bromoacetamides.

Key Difference : The nitro-furyl group requires nitration steps, increasing synthetic complexity compared to aryl/alkyl substituents .

Tabulated Comparison of Key Compounds

Compound Name Substituent (R) Biological Activity IC50/MIC Reference
(5-(Nitro-2-furyl)-oxadiazol-2-ylthio)acethydrazide Nitro-furyl Antitubercular Not reported
N’-(4-nitrobenzylidene)-acetohydrazide 4-nitrobenzylidene Antibacterial (Gram+) MIC: 16–64 µg/mL
2-(5-(3-Fluoro-4-methylphenyl)-oxadiazol-2-yl)acetohydrazide 3-Fluoro-4-methylphenyl Not reported
5-(2-Nitrostyryl)-oxadiazole-2-thiol 2-Nitrostyryl AChE Inhibition IC50: 18–55 µM
N-(5-chloro-2-methoxyphenyl)-butanamide Chlorophenyl LOX Inhibition IC50: 0.8–3.2 µM

Biological Activity

The compound (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide , also referred to as {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid , belongs to the class of 1,3,4-oxadiazoles and is characterized by the presence of a nitro group attached to a furan ring. This compound has garnered interest due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Chemical Formula : C8_8H5_5N3_3O6_6S
  • Molecular Weight : 271.207 g/mol
  • IUPAC Name : 2-{[5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

The structure includes a furan ring and an oxadiazole moiety , which are significant for its biological activity. The presence of the nitro group is believed to enhance its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study focusing on synthesized oxadiazole derivatives showed promising results against various bacterial strains:

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)
20Staphylococcus epidermidis1.953.90
37Staphylococcus aureus0.480.48

These results indicate that compounds derived from oxadiazoles can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus spp. .

Antitumor Activity

The antiproliferative effects of oxadiazole derivatives have also been investigated. In vitro assays demonstrated that certain derivatives showed cytotoxicity towards human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair:

Compound IDCell LineIC50 (µM)
AHCT-11615.0
BHeLa12.5

These findings suggest that modifications in the oxadiazole structure can lead to enhanced anticancer properties through specific molecular interactions with target enzymes .

Enzyme Inhibition

The compound has been shown to target aldose reductase , which plays a critical role in glucose metabolism and is implicated in diabetic complications. By inhibiting this enzyme, the compound may help manage hyperglycemia by reducing the conversion of glucose to sorbitol .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, several oxadiazole derivatives were tested against a panel of bacterial strains. Compounds exhibited varying degrees of activity with some achieving MIC values as low as 0.48 µg/mL against Staphylococcus spp., indicating strong bactericidal potential .
  • Cytotoxicity Assessment : A library of oxadiazole derivatives was evaluated for their cytotoxic effects on cancer cell lines. The results highlighted specific compounds that not only inhibited cell proliferation but also showed selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves:

Hydrazide formation : Reacting furan-2-carboxylic acid hydrazide with carbon disulfide (CS₂) in ethanol under reflux with KOH to form 5-furan-2-yl[1,3,4]oxadiazole-2-thiol intermediates .

Nitration : Introducing nitro groups using nitrating agents like KNO₃ in concentrated H₂SO₄, followed by reduction steps (e.g., SnCl₂/HCl) to stabilize reactive intermediates .

Thiol functionalization : Reacting the thiol intermediate with electrophiles (e.g., acetohydrazide derivatives) in DMF/NaH to yield the final product .
Characterization typically involves IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C-NMR (shifts for nitro-furyl and oxadiazole protons), and HR-MS for molecular ion confirmation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Identifies functional groups (e.g., NO₂ at ~1520 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR : ¹H-NMR confirms substitution patterns (e.g., furyl protons at δ 6.5–7.5 ppm; oxadiazole protons at δ 8.0–8.5 ppm). ¹³C-NMR detects carbons adjacent to electronegative groups (e.g., C=O at ~165 ppm) .
  • Mass Spectrometry : HR-MS or EI-MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies highlight enzyme inhibition potential:

  • Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition : Assessed via Ellman’s method, with IC₅₀ values compared to galantamine .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Dose-Response Studies : IC₅₀/EC₅₀ calculations using serial dilutions to establish potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro-furyl oxadiazole core?

  • Methodological Answer :

  • Reagent Ratios : Excess CS₂ (1.5–2 eq) and KOH (2 eq) improve cyclization efficiency during oxadiazole formation .
  • Temperature Control : Reflux in ethanol (78°C) ensures complete thiol intermediate formation, monitored via TLC (hexane:EtOAc = 3:2) .
  • Purification : Recrystallization from methanol/water (4:1) removes unreacted hydrazides, enhancing purity (>95%) .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

  • Methodological Answer :

  • Molecular Docking : The nitro-furyl group may occupy hydrophobic pockets in AChE/BChE active sites, while the oxadiazole-thiol moiety interacts with catalytic triads (e.g., His447 in AChE) via hydrogen bonding .
  • Kinetic Studies : Lineweaver-Burk plots can determine competitive/non-competitive inhibition modes .
  • SAR Analysis : Comparing derivatives with/without nitro groups reveals electronic effects on binding affinity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate conditions (e.g., pH, temperature, enzyme source) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., donepezil for AChE) to validate assay sensitivity .
  • Structural Verification : Confirm compound integrity post-assay via LC-MS to rule out degradation .

Q. Does thiol-thione tautomerism impact the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Tautomeric Analysis : IR and ¹H-NMR can detect thione (C=S) vs. thiol (S-H) forms. X-ray crystallography (if available) provides definitive proof .
  • Bioactivity Correlation : Thione tautomers often show enhanced electrophilicity, improving enzyme inhibition via covalent interactions .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Substituent Engineering : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility or methyl groups to increase lipophilicity for BBB penetration .
  • Prodrug Approaches : Mask thiol groups as disulfides or esters to improve stability and oral bioavailability .
  • In Silico ADMET Prediction : Tools like SwissADME predict logP, CYP450 interactions, and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide
Reactant of Route 2
Reactant of Route 2
(5-(Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio)acethydrazide

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